molecular formula C8H6ClF3 B057552 4-(Trifluoromethyl)benzyl chloride CAS No. 939-99-1

4-(Trifluoromethyl)benzyl chloride

Cat. No.: B057552
CAS No.: 939-99-1
M. Wt: 194.58 g/mol
InChI Key: MCHDHQVROPEJJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-334867 involves the formation of a urea derivative. The key steps include the reaction of 1,5-naphthyridin-4-amine with 2-methylbenzoxazole-6-carbonyl chloride to form the desired urea compound . The reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for SB-334867 are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Properties

IUPAC Name

1-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHDHQVROPEJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239870
Record name p-Trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-99-1
Record name p-Trifluoromethylbenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (15.0 g) was added to 4-(trifluoromethyl)benzenemethanol (15.0 g) over 30 min. The mixture was heated at reflux for 2 hr and then evaporated. The residue was distilled to afford the product as a colourless liquid b.p. 88°-92°/14 mm (11.0 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?

A1: this compound serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting this compound with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.

Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].

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